molecular formula C16H19NO B2888158 3-(4-Methoxy-phenyl)-2-phenyl-propylamine CAS No. 5636-50-0

3-(4-Methoxy-phenyl)-2-phenyl-propylamine

Cat. No.: B2888158
CAS No.: 5636-50-0
M. Wt: 241.334
InChI Key: VELZFQMCEACGTF-UHFFFAOYSA-N
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Description

Contextualization within the Arylpropylamine Structural Class

Arylpropylamines are a broad class of chemical compounds defined by a core three-carbon (propyl) chain attached to an amino group (-NH2) and one or more aryl (aromatic ring) substituents. The specific placement of these groups along the propyl backbone gives rise to a wide variety of isomers with distinct properties. 3-(4-Methoxy-phenyl)-2-phenyl-propylamine fits squarely within this classification.

Its structure consists of:

A central propylamine (B44156) backbone.

A phenyl group attached to the second carbon (C2) of the propyl chain.

A 4-methoxyphenyl group (a phenyl ring with a methoxy (B1213986) group at the para position) attached to the third carbon (C3) of the propyl chain.

This substitution pattern makes it a 1,2-diaryl-substituted propylamine derivative. The presence of two different aryl groups and the specific arrangement on the propane (B168953) chain are key features that determine its chemical characteristics.

Table 1: Structural and Chemical Identity of this compound

Property Value Source
IUPAC Name 3-(4-methoxyphenyl)-2-phenylpropan-1-amine N/A
CAS Number 5636-50-0 jk-sci.com
Molecular Formula C16H19NO N/A

| Structural Class | Arylpropylamine | N/A |

Historical Perspectives on Arylpropylamine Chemical Synthesis

The synthesis of arylpropylamines has been a subject of chemical research for many decades. Early methods, such as those documented in the mid-20th century, laid the groundwork for more advanced contemporary techniques.

One foundational approach, reported in 1946, involved the synthesis of arylpropylamines from allyl chloride. nih.govacs.org This method utilized arylchloropropanes as key intermediates, which were then subjected to ammonolysis with ammonia (B1221849) or other amines to produce the final arylpropylamine product. mdma.ch These reactions were typically carried out under high temperature and pressure in an autoclave. mdma.ch Researchers found that using alcoholic solutions of ammonia often resulted in better yields and fewer by-products compared to aqueous solutions. mdma.ch

Other historical synthetic strategies included methods based on the nuclear nitration of arylpropanes followed by reduction to form the amine group. acs.org Over time, synthetic routes have evolved to offer greater control and efficiency. For example, methods have been developed involving the reaction of p-methoxy phenyl acetone (B3395972) with chiral auxiliaries and subsequent catalytic hydrogenation to produce specific stereoisomers of related arylpropylamines. google.com

Table 2: Overview of Selected Arylpropylamine Synthetic Approaches

Method Starting Materials Key Intermediates Conditions Reference
Ammonolysis Allyl chloride, Aromatic compound Arylchloropropanes High temperature (125-160°C), Autoclave mdma.ch
Reductive Amination p-Methoxy phenyl acetone, Benzylamine N/A Catalytic hydrogenation (e.g., Pt/C) google.com
From Propanamide 3-(4-methoxyphenyl)propanamide N/A Reduction with Lithium aluminium hydride prepchem.com

| From Halogenated Arenes | 3-hydroxyl-3-aryl propylamine, Halogenated arene | N/A | Basic conditions, Aprotic solvent | google.com |

Significance of Chiral Centers in Arylpropylamine Scaffolds

A critical feature of the this compound structure is the presence of a chiral center. Chirality, or "handedness," arises in molecules that are non-superimposable on their mirror images. nih.gov In this specific compound, the second carbon atom (C2) of the propyl chain is a stereogenic center because it is bonded to four different substituent groups:

A hydrogen atom (-H)

A phenyl group (-C6H5)

An aminomethyl group (-CH2NH2)

A 4-methoxybenzyl group (-CH2C6H4OCH3)

This chirality means the compound can exist as two distinct, non-superimposable mirror-image forms known as enantiomers . nih.govwikipedia.org These enantiomers are often designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules. savemyexams.com While enantiomers share the same physical properties like melting point and boiling point, they differ in their interaction with plane-polarized light (optical activity) and, crucially, in their interactions with other chiral molecules, such as biological receptors and enzymes. nih.govyoutube.com

The biological effects of two enantiomers of a compound can be substantially different. nih.gov For this reason, the stereoselective synthesis—the ability to produce a single, desired enantiomer—is a major focus in modern organic chemistry. google.comslideshare.net The synthesis of a single enantiomer of a related compound, (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, has been pursued to achieve higher yields and better stereoselectivity compared to older methods that required chemical resolution of a racemic mixture. google.com

Overview of Advanced Research Directions for Propanamine Compounds

Research into propanamine and its derivatives, including complex arylpropylamines, continues to advance across several fronts. Propanamine itself is a vital precursor in numerous organic syntheses, including the creation of agents for pharmaceutical and materials science applications. acs.org

Current research directions include:

Development of Novel Synthetic Methods: Chemists are focused on creating more efficient, environmentally friendly, and stereospecific synthetic routes. This includes the development of one-pot reaction sequences that minimize intermediate purification steps and waste. nih.gov For instance, metal-free, one-pot methods have been developed for the stereospecific synthesis of related α,β-disubstituted phenethylamines from alkenes. nih.gov

Catalysis: The use of novel catalysts, including organocatalysts and metal-based catalysts, is a key area of exploration to improve reaction yields and enantioselectivity. google.comnih.gov Chiral amine catalysts are employed in modular sequences to access complex chiral molecules from simpler starting materials. nih.gov

Computational Chemistry: Detailed computational studies are being used to understand the reaction mechanisms and decomposition pathways of propanamine compounds. acs.orgresearchgate.net These theoretical investigations provide insights into kinetic and thermodynamic parameters that can guide the design of new reactions and improve existing ones. researchgate.net

Stereoisomer Libraries: The construction of libraries containing all possible stereoisomers of a compound is becoming an important tool. rsc.org These libraries allow for systematic investigation into how stereochemistry affects a molecule's properties and interactions, which is essential for applications in materials science and drug discovery. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-methoxyphenyl)-2-phenylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-18-16-9-7-13(8-10-16)11-15(12-17)14-5-3-2-4-6-14/h2-10,15H,11-12,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELZFQMCEACGTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(CN)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901325553
Record name 3-(4-methoxyphenyl)-2-phenylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204750
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5636-50-0
Record name 3-(4-methoxyphenyl)-2-phenylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comprehensive Analytical Characterization of 3 4 Methoxy Phenyl 2 Phenyl Propylamine

Chromatographic Techniques for Purity and Stereoisomeric Analysis

Derivatization for Chiral Analysis (e.g., Marfey's Reagent)

Chiral analysis is crucial for distinguishing between enantiomers, which can have different biological activities. A common and reliable method for the chiral separation of primary and secondary amines is through derivatization with a chiral reagent, followed by chromatographic separation of the resulting diastereomers. Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), is a widely used chiral derivatizing agent for the analysis of amino acids and other primary amines. uni-giessen.denih.gov

The primary amine of 3-(4-Methoxy-phenyl)-2-phenyl-propylamine reacts with Marfey's reagent under mild alkaline conditions. uni-giessen.de This reaction results in the formation of diastereomers, which, unlike enantiomers, have different physical properties and can be separated using standard achiral chromatography, typically reversed-phase high-performance liquid chromatography (HPLC). acs.org

The general procedure involves dissolving the amine in a suitable solvent, followed by the addition of Marfey's reagent in acetone (B3395972) and a weak base such as sodium bicarbonate. The mixture is then heated to facilitate the reaction. oup.com After the reaction is complete, the mixture is neutralized and can be directly analyzed by HPLC. acs.org The dinitrophenyl chromophore in Marfey's reagent allows for sensitive UV detection of the diastereomeric products at around 340 nm. uni-giessen.deoup.com

The separation of the diastereomers is typically achieved on a C18 reversed-phase column with a gradient elution system, often using a mixture of an aqueous buffer (like triethylammonium (B8662869) phosphate) and an organic solvent (like acetonitrile). uni-giessen.de The retention times of the derivatized enantiomers will differ, allowing for their quantification. The elution order of the L- and D-amine derivatives can be predicted in many cases, with the L-D diastereomer often eluting before the L-L diastereomer for amino acids. uni-giessen.de

Table 1: Representative HPLC Data for Chiral Analysis using Marfey's Reagent This table is illustrative and shows typical data expected from the HPLC analysis of diastereomers formed from a chiral amine and Marfey's reagent.

DiastereomerRetention Time (min)Peak Area% Composition
L-FDAA-D-amine15.212500050.0
L-FDAA-L-amine16.512500050.0

This analytical method is highly sensitive and can be used to determine the enantiomeric purity of a sample. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers.

To perform X-ray crystallography, a single crystal of the compound of interest is required. The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. This pattern is then used to calculate an electron density map, from which the positions of the atoms in the crystal lattice can be determined.

While specific crystallographic data for this compound is not publicly available, the following table provides an example of the type of data obtained from an X-ray crystallographic analysis of a related phenylpropylamine compound, D-amphetamine sulfate (B86663). This illustrates the detailed structural information that can be obtained from such an analysis.

Table 2: Illustrative X-ray Crystallography Data for a Phenylpropylamine Derivative This data is for D-amphetamine sulfate and is presented as an example of typical crystallographic parameters.

ParameterValue
Crystal SystemMonoclinic
Space GroupP21
a (Å)12.345
b (Å)8.912
c (Å)15.678
α (°)90
β (°)109.23
γ (°)90
Volume (ų)1627.4
Z4

The data from X-ray crystallography provides definitive proof of the molecular structure and stereochemistry in the solid state.

Chemical Reactivity and Derivatization Pathways of 3 4 Methoxy Phenyl 2 Phenyl Propylamine

Reactions of the Primary Amine Functional Group

The primary amine in 3-(4-Methoxy-phenyl)-2-phenyl-propylamine is a key site for chemical modification. This nucleophilic nitrogen atom readily participates in a range of reactions.

Oxidation Chemistry

The oxidation of primary amines can lead to a variety of products, including imines, oximes, or nitriles, depending on the oxidizing agent and reaction conditions. While direct oxidation of the primary amine in this compound is not extensively documented, analogous reactions are well-established. For instance, the electrochemical oxidation of primary alkyl amines can proceed through a one-electron transfer to form a radical cation, which can then undergo further reactions. mdpi.com

In the context of similar structures, such as phenylethylamine, oxidation can sometimes lead to deactivation of certain catalysts, suggesting complex reaction pathways. mdpi.com The specific products from the oxidation of this compound would be highly dependent on the chosen oxidant and could potentially involve the formation of an imine intermediate.

Reduction Chemistry

The term "reduction chemistry" for a primary amine is less common, as the amine is already in a reduced state. It is more likely that this refers to the reduction of derivatives formed from the primary amine. For example, if the amine is first oxidized to an imine or a nitrile, these functional groups can then be reduced.

Alternatively, this could refer to reductive amination, a powerful method for forming amines. In a related synthesis, p-methoxy phenyl acetone (B3395972) reacts with a chiral amine and is then hydrogenated under Pt/C catalysis to form a chiral amine intermediate. google.com This demonstrates a pathway to synthesize analogs of the target molecule. The reduction of nitriles to primary amines is a common synthetic route. For example, 4-methoxybenzonitrile (B7767037) can be reduced to 4-methoxybenzylamine. nih.govresearchgate.net This type of reaction is fundamental in the synthesis of various primary amines.

N-Alkylation and N-Acylation Reactions

The nucleophilic nitrogen of the primary amine readily undergoes N-alkylation and N-acylation.

N-Alkylation: This reaction involves the substitution of one or both hydrogen atoms on the amine nitrogen with an alkyl group. This is typically achieved by reacting the amine with an alkyl halide. For instance, the N-alkylation of a primary amine with 3-phenylpropyl bromide is a documented procedure. orgsyn.org This process is fundamental in building more complex molecular architectures from a primary amine starting material.

N-Acylation: Primary amines react with acylating agents like acid chlorides or anhydrides to form amides. A relevant example is the reaction of N-(4-methoxyphenyl)-2-chloroacetamide with a chalcone (B49325), which involves the formation of an amide bond. nih.gov This reaction is a robust and widely used method for the synthesis of amides from primary amines.

Reaction TypeReagent ClassProduct Class
N-AlkylationAlkyl HalidesSecondary/Tertiary Amines
N-AcylationAcid Chlorides, AnhydridesAmides

Transformations Involving the Methoxyaryl Moiety

Electrophilic Aromatic Substitution Reactions

The methoxy (B1213986) group (-OCH3) is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution. nih.gov It directs incoming electrophiles primarily to the ortho and para positions relative to itself. In this compound, the para position is occupied by the propyl-phenyl-amine substituent. Therefore, electrophilic substitution is expected to occur at the ortho positions (positions 3 and 5 of the methoxy-substituted ring).

Directed lithiation is a powerful tool for functionalizing aromatic rings. In a study on related compounds, N'-(2-(4-Methoxyphenyl)ethyl)-N,N-dimethylurea and tert-butyl (2-(4-methoxyphenyl)ethyl)carbamate were shown to undergo lithiation ortho to the methoxy group. researchgate.net This allows for the introduction of a variety of electrophiles at this position.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2).

Halogenation: Introduction of a halogen (e.g., -Br, -Cl).

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group.

PositionElectronic Effect of Methoxy GroupPredicted Reactivity
Ortho (to -OCH3)ActivatingHigh
Meta (to -OCH3)Deactivating (relative to ortho/para)Low
Para (to -OCH3)ActivatingBlocked

Nucleophilic Aromatic Substitution Potential

Nucleophilic aromatic substitution (SNA) on the methoxyaryl moiety of this compound is generally unlikely under standard conditions. chemistrysteps.com The methoxy group is a poor leaving group, and the ring is electron-rich due to the electron-donating nature of this group. nih.gov SNA reactions typically require an electron-deficient aromatic ring, usually achieved by the presence of strong electron-withdrawing groups (like -NO2) ortho or para to a good leaving group (like a halide). masterorganicchemistry.comlibretexts.orglibretexts.org

For a nucleophilic attack to occur on the methoxy-substituted ring, it would likely require harsh reaction conditions or transformation of the methoxy group into a better leaving group, such as a triflate. nih.gov However, without such modifications, the potential for nucleophilic aromatic substitution on the methoxyaryl part of the molecule is low. In some specialized cases, such as in highly fluorinated systems or with specific heterocyclic compounds, nucleophilic aromatic substitution can occur even on electron-rich rings, but these are not directly applicable here. nih.gov

Reactivity of the Phenyl Substituent

The this compound molecule contains two aromatic rings, one substituted with a methoxy group and the other unsubstituted. The reactivity of the unsubstituted phenyl ring is influenced by the attached 2-aminopropyl group. This alkylamine substituent primarily affects the aromatic ring through an inductive effect.

Alkyl groups are generally considered electron-donating groups (EDGs) through induction, which activates the aromatic ring towards electrophilic aromatic substitution (SEAr) compared to benzene. wikipedia.orgwikipedia.org This activation increases the electron density of the ring, making it more nucleophilic and thus more susceptible to attack by electrophiles. youtube.com The electron-donating nature of the alkyl group stabilizes the cationic carbocation intermediate (the arenium ion or sigma complex) that forms during the reaction, lowering the activation energy of the rate-determining step. masterorganicchemistry.comopenstax.org

The alkyl substituent directs incoming electrophiles to the ortho and para positions. libretexts.orgorganicchemistrytutor.com This is because the resonance structures of the carbocation intermediate formed during ortho or para attack allow the positive charge to be delocalized onto the carbon atom bearing the alkyl group. libretexts.org This tertiary carbocation is more stable than the secondary carbocations formed during meta attack. openstax.org Consequently, electrophilic substitution on the phenyl ring of this compound is expected to yield a mixture of ortho- and para-substituted products, with the para product often being favored due to reduced steric hindrance from the bulky propylamino group. organicchemistrytutor.com

Common electrophilic aromatic substitution reactions that could be applied to the phenyl ring include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro (-NO₂) group.

Halogenation: Using a halogen (e.g., Br₂) with a Lewis acid catalyst (e.g., FeBr₃) to introduce a halogen atom (-Br, -Cl). youtube.com

Friedel-Crafts Alkylation: Reacting with an alkyl halide and a Lewis acid to add an alkyl group. However, this reaction is prone to polyalkylation and carbocation rearrangements. msu.edu

Friedel-Crafts Acylation: Using an acyl chloride or anhydride (B1165640) with a Lewis acid to introduce an acyl group (-COR). This is generally preferred over alkylation as it is not prone to polyalkylation.

ReactionReagentsExpected Major Products
NitrationHNO₃, H₂SO₄3-(4-Methoxy-phenyl)-2-(4-nitro-phenyl)-propylamine
BrominationBr₂, FeBr₃2-(4-Bromo-phenyl)-3-(4-methoxy-phenyl)-propylamine
Friedel-Crafts AcylationCH₃COCl, AlCl₃3-(4-Methoxy-phenyl)-2-(4-acetyl-phenyl)-propylamine

While direct metal-catalyzed cross-coupling reactions on the non-activated C-H bonds of the phenyl ring are challenging, the ring can first be functionalized, for instance through halogenation. The resulting aryl halide can then participate in various cross-coupling reactions like the Suzuki-Miyaura or Sonogashira couplings to form new carbon-carbon bonds. rsc.org

Synthesis of Advanced Chemical Intermediates and Functionalized Derivatives

The primary amine group (-NH₂) is the most reactive site for derivatization in the this compound molecule. Its nucleophilicity allows for a wide range of reactions to form diverse functionalized derivatives.

N-Alkylation

N-alkylation introduces alkyl groups onto the nitrogen atom, converting the primary amine into a secondary or tertiary amine. Direct alkylation with alkyl halides can be difficult to control and may lead to overalkylation, forming quaternary ammonium (B1175870) salts. wikipedia.org

A more controlled and widely used method is reductive amination (also known as reductive alkylation). wikipedia.orgmasterorganicchemistry.com This one-pot reaction involves the condensation of the primary amine with an aldehyde or a ketone to form an imine (Schiff base) intermediate. The imine is then reduced in situ to the corresponding secondary amine using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com This method avoids the issue of overalkylation that plagues direct alkylation. masterorganicchemistry.com The reaction is versatile, allowing for the introduction of a wide array of alkyl groups by selecting the appropriate aldehyde or ketone. masterorganicchemistry.comorganic-chemistry.orgnih.gov

Another approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, where alcohols serve as alkylating agents in the presence of a metal catalyst, producing water as the only byproduct. nih.gov

N-Acylation

N-acylation is a reliable method for forming a stable amide bond by reacting the primary amine with a carboxylic acid derivative. This is a common strategy for protecting the amine group or for synthesizing biologically active molecules. researchgate.net The most common acylating agents are acyl chlorides and acid anhydrides, which react readily with amines. libretexts.orglibretexts.org The reaction is typically rapid and often exothermic.

The general reaction with an acyl chloride is: R-COCl + R'-NH₂ → R-CONH-R' + HCl

Due to the formation of hydrochloric acid as a byproduct, a base (like pyridine (B92270) or triethylamine) is often added to neutralize the acid and drive the reaction to completion. chemguide.co.uk A wide variety of amides can be synthesized by choosing the appropriate acyl chloride. researchgate.netyoutube.com

Formation of Schiff Bases (Imines)

Primary amines react with aldehydes or ketones in an acid-catalyzed, reversible reaction to form imines, also known as Schiff bases. libretexts.orgbyjus.comderpharmachemica.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The pH must be carefully controlled, as the reaction rate is typically highest around a pH of 5. libretexts.orglibretexts.org The formation of these C=N double bonds is a versatile method for creating new chemical intermediates. nih.govsemanticscholar.org

Derivative TypeReactionReagentsFunctional Group Formed
Secondary AmineReductive AminationAldehyde/Ketone, NaBH₃CN-NH-R
AmideN-AcylationAcyl Chloride (R-COCl), Base-NH-CO-R
Imine (Schiff Base)CondensationAldehyde/Ketone, Acid catalyst-N=CR₂

These derivatization pathways highlight the synthetic utility of this compound as a scaffold for creating a wide range of more complex molecules and advanced chemical intermediates for various research applications. researchgate.netresearchgate.net

Computational Chemistry Investigations of Arylpropylamine Systems

Density Functional Theory (DFT) Studies of Reaction Mechanisms

DFT has become a standard method for investigating the intricacies of chemical reactions at the molecular level. For a compound like 3-(4-Methoxy-phenyl)-2-phenyl-propylamine, DFT could be employed to study its synthesis or degradation pathways.

A theoretical investigation would involve mapping the potential energy surface of a relevant reaction. This includes identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the energies of these species, a reaction energy profile can be constructed. This profile provides fundamental insights into the reaction's feasibility, kinetics, and thermodynamics. For instance, the activation energy barrier, derived from the energy difference between the reactant and the transition state, is a key predictor of the reaction rate. However, no such transition state analyses or energy profiles have been published for reactions involving this compound.

In molecules with multiple reactive sites, predicting the outcome of a chemical reaction—its chemoselectivity and site selectivity—is a significant challenge. DFT calculations can be instrumental in this regard. By comparing the activation energies for competing reaction pathways, researchers can predict which product is most likely to form. This predictive power is invaluable for designing efficient and clean synthetic routes. For this compound, this could involve predicting the outcome of reactions at the amine group versus the aromatic rings. At present, the literature lacks any such predictive modeling for this specific molecule.

Conformational Analysis through Molecular Modeling

The three-dimensional shape, or conformation, of a molecule is critical to its physical properties and biological activity. This compound possesses several rotatable bonds, allowing it to adopt numerous conformations. Molecular modeling techniques, from simple molecular mechanics to more accurate quantum chemical methods, can be used to perform a systematic conformational search. This analysis identifies the low-energy (i.e., most stable) conformers and the energy barriers to rotation between them. This information is fundamental to understanding how the molecule behaves in different environments, yet specific studies detailing the conformational preferences of this compound are not available.

Computational Prediction of Stereochemical Outcomes

The central carbon atom bonded to the phenyl group and the aminopropyl group in this compound is a stereocenter, meaning the molecule can exist as different stereoisomers (enantiomers). Predicting the stereochemical outcome of a synthesis is a major goal in organic chemistry. Computational models, particularly those that calculate the transition state energies leading to different stereoisomers, have shown promise in predicting which isomer will be preferentially formed. High accuracy in these predictions can significantly reduce the experimental effort required to develop stereoselective syntheses. As with the other areas of computational analysis, there is no published research applying these predictive methods to the synthesis of this compound.

Strategic Applications in Complex Organic Synthesis and Derivative Chemistry

Utilization as a Precursor for Substituted Arylpropylamine Derivatives

The 3-(4-Methoxy-phenyl)-2-phenyl-propylamine framework is a valuable starting point for the synthesis of a wide array of substituted arylpropylamine derivatives. The primary amine group and the aromatic rings are key sites for chemical modification. Functionalization of the amine can be readily achieved through reactions such as N-alkylation, N-acylation, and reductive amination to introduce a variety of substituents, thereby altering the molecule's steric and electronic properties.

Furthermore, the aromatic rings can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups. This versatility makes the scaffold particularly useful. For instance, related structures like p-methoxy phenyl acetone (B3395972) are used as starting materials in multi-step syntheses to produce complex derivatives. A notable example is the synthesis of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, a key intermediate for the long-acting β2-adrenergic receptor agonist, Formoterol. google.com This synthesis involves a reductive amination process, highlighting a common strategy for derivatizing the propylamine (B44156) core. google.com The synthesis of these derivatives underscores the utility of the core arylpropylamine structure as a precursor for pharmacologically relevant molecules. google.com

Below is a table illustrating potential derivative classes accessible from the this compound scaffold.

Reaction TypeFunctional Group ModifiedResulting Derivative ClassPotential R-Group
N-AlkylationAmine (-NH2)Secondary/Tertiary AminesMethyl, Ethyl, Benzyl (B1604629)
N-AcylationAmine (-NH2)AmidesAcetyl, Benzoyl
Reductive AminationAmine (-NH2)Substituted AminesVarious alkyl/aryl groups from aldehydes/ketones
Aromatic NitrationPhenyl/Methoxyphenyl RingNitro-aryl Derivatives-NO2
Aromatic HalogenationPhenyl/Methoxyphenyl RingHalo-aryl Derivatives-Cl, -Br, -I

Application as a Chiral Building Block in Advanced Organic Synthesis

The presence of a stereocenter at the C-2 position of the propylamine chain makes this compound a valuable chiral building block for asymmetric synthesis. Enantiomerically pure forms of this compound and its derivatives are crucial in drug discovery, as different enantiomers of a molecule can exhibit significantly different pharmacological activities and toxicities. google.com

The synthesis of specific stereoisomers of pharmacologically active agents often relies on the use of such chiral synthons. For example, in the synthesis of (R, R)-Formoterol, a chiral auxiliary, (R)-α-methyl-phenylethylamine, is reacted with p-methoxy phenyl acetone to stereoselectively produce the desired chiral amine intermediate. google.com This process, which yields a product with high enantioselectivity, demonstrates the importance of chiral control in synthesizing biologically active molecules. google.com The use of chiral building blocks like enantiomerically pure arylpropylamines is a key strategy to access single-enantiomer drugs, avoiding the complications of racemic mixtures. google.comnih.govnih.gov

The table below summarizes key aspects of its application as a chiral building block.

ConceptDescriptionSignificance
StereocenterThe C-2 position of the propylamine chain is a chiral center.Allows for the existence of (R) and (S) enantiomers.
Asymmetric SynthesisUsed as a starting material or intermediate to introduce a specific stereochemistry into a larger molecule.Crucial for producing enantiomerically pure pharmaceuticals. google.com
Pharmacological RelevanceThe stereochemistry of arylpropylamine derivatives can dictate their biological activity and safety profile. google.comEnsures the development of more effective and safer therapeutic agents. google.com

Integration into Heterocyclic Compound Synthesis

The arylpropylamine scaffold is a versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The primary amine offers a nucleophilic site that can participate in cyclization reactions to form rings. These reactions are fundamental in medicinal chemistry, as heterocyclic rings are core components of numerous natural products and synthetic drugs. mdpi.com

One common strategy is the aza-Michael addition, where the amine adds to an α,β-unsaturated ketone to form β-aminocarbonyl derivatives, which are valuable precursors for bioactive compounds. mdpi.com For example, the conjugate addition of N-heterocyles like 1,2,4-triazole (B32235) to chalcones (which share the 1,3-diarylpropane backbone) is a key step in synthesizing β-azolyl ketones, a family of compounds with potential fungicidal and bactericidal properties. mdpi.com Other pathways include intramolecular cyclization reactions, which can be promoted by various reagents to form fused ring systems. researchgate.netnih.gov For instance, related amine-containing molecules can undergo cyclization with thiocarboxylic acids to yield thiazin-4-ones, a class of heterocyclic compounds. mdpi.com The strategic placement of functional groups on the aryl rings of this compound can guide these cyclization reactions to produce a diverse range of heterocyclic structures, such as quinolines, benzodiazepines, and other complex systems.

Exploration of the Arylpropylamine Scaffold for Chemical Library Development

The concept of "privileged scaffolds" is central to modern drug discovery, referring to molecular frameworks that can bind to multiple biological targets. nih.gov The arylpropylamine structure can be considered such a scaffold, forming the basis for the design and synthesis of chemical libraries. Combinatorial chemistry techniques enable the rapid generation of a large number of structurally related compounds from a common core. uomustansiriyah.edu.iqnih.gov

Starting with the this compound core, a chemical library can be constructed by systematically introducing a variety of substituents at its diversification points: the primary amine and the two aromatic rings. researchgate.net This parallel synthesis approach allows for the efficient exploration of chemical space around the scaffold. chemrxiv.org The resulting library of compounds can then be subjected to high-throughput screening to identify molecules with desired biological activities. nih.gov This strategy accelerates the early stages of drug discovery, from hit identification to lead optimization. nih.govchalmers.se

The following table illustrates how a chemical library can be designed around the core scaffold.

Scaffold CoreDiversification Point 1 (-NH2)Diversification Point 2 (Phenyl Ring)Diversification Point 3 (4-Methoxyphenyl Ring)
3-Aryl-2-phenyl-propylamine-NH-CH3-H-OCH3
-NH-C(O)CH3-Cl-OCH3
-NH-SO2-Ph-H-OH (demethylated)

Q & A

Q. What are the optimized synthetic routes for 3-(4-Methoxy-phenyl)-2-phenyl-propylamine, and how can reaction yields be improved?

Answer: The synthesis of this compound typically involves reductive amination or nucleophilic substitution strategies. For example, a two-step approach might include:

Intermediate formation : Condensation of 4-methoxybenzaldehyde with phenylacetonitrile under basic conditions to form a nitrile intermediate.

Reduction : Catalytic hydrogenation (e.g., using Pd/C or Raney Ni) or borohydride reduction to convert the nitrile to the primary amine.
Yield optimization can be achieved by:

  • Adjusting reaction stoichiometry (e.g., excess ammonia for reductive amination) .
  • Temperature control (e.g., low temperatures to minimize side reactions like over-alkylation) .
  • Solvent selection (polar aprotic solvents like DMF enhance nucleophilic substitution rates) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm regiochemistry and methoxy group placement. Aromatic protons typically appear as multiplets at δ 6.5–7.5 ppm, while the methoxy group resonates as a singlet at δ ~3.8 ppm .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry for purity assessment and molecular ion detection (expected [M+H]+^+ ~270 m/z) .
  • FTIR : Peaks at ~3300 cm1^{-1} (N-H stretch) and ~1250 cm1^{-1} (C-O of methoxy group) .

Q. How can researchers screen the biological activity of this compound in vitro?

Answer: Initial pharmacological screening should focus on:

  • Receptor binding assays : Radioligand displacement studies for serotonin, dopamine, or adrenergic receptors due to structural similarity to phenethylamine derivatives .
  • Enzyme inhibition : Testing against monoamine oxidase (MAO) isoforms using fluorometric or spectrophotometric assays (e.g., Amplex Red MAO Assay Kit) .
  • Cytotoxicity : MTT assays in neuronal cell lines (e.g., SH-SY5Y) to assess safety thresholds .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Answer: Discrepancies often arise from:

  • Stereochemical variability : Enantiomers may exhibit divergent activities. Use chiral HPLC (e.g., Chiralpak AD-H column) to separate isomers and test individually .
  • Impurity interference : LC-MS or GC-MS to identify byproducts (e.g., N-alkylated derivatives) that may confound results .
  • Assay conditions : Standardize buffer pH, temperature, and cell passage number to reduce variability .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

Answer:

  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target receptors (e.g., 5-HT2A_{2A} vs. α1_1-adrenergic receptors) .
  • QSAR modeling : Train models on existing phenethylamine datasets to predict substituent effects on bioavailability and binding affinity .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize derivatives for synthesis .

Q. What methodologies enable enantioselective synthesis of this compound?

Answer:

  • Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts in asymmetric hydrogenation .
  • Biocatalysis : Lipases (e.g., Candida antarctica) for kinetic resolution of racemic mixtures .
  • Chiral pool synthesis : Start with enantiopure precursors like L-phenylalanine to control stereochemistry .

Q. How can researchers validate metabolic stability and pharmacokinetics in preclinical models?

Answer:

  • In vitro metabolism : Incubate with liver microsomes (human or rodent) and monitor degradation via LC-MS/MS. Key metabolites may include O-demethylated or hydroxylated products .
  • In vivo PK studies : Administer to rodents (IV/PO) and collect plasma samples at timed intervals. Calculate AUC, Cmax_{max}, and half-life using non-compartmental analysis .
  • BBB permeability : Assess blood-brain barrier penetration via MDCK-MDR1 monolayers or in situ perfusion models .

Q. What experimental designs mitigate batch-to-batch variability in physicochemical properties?

Answer:

  • DoE (Design of Experiments) : Use factorial designs to optimize reaction parameters (e.g., temperature, catalyst loading) for consistent crystallinity and solubility .
  • Polymorph screening : Solvent evaporation or slurry conversion trials to identify stable solid forms .
  • Stability studies : Accelerated aging (40°C/75% RH) with HPLC monitoring to establish storage conditions .

Q. How can AI/ML tools enhance the interpretation of complex datasets for this compound?

Answer:

  • Data integration : Train ML models on combined spectral, assay, and synthetic data to predict optimal reaction conditions or biological targets .
  • Anomaly detection : Autoencoders to identify outliers in spectral or pharmacological datasets .
  • Generative chemistry : Transformer-based models (e.g., MolGPT) to propose novel derivatives with desired properties .

Q. What in vivo models are appropriate for studying neuropharmacological effects?

Answer:

  • Rodent behavioral assays : Forced swim test (depression-like behavior) or locomotor activity monitoring (stimulant effects) .
  • Microdialysis : Measure extracellular dopamine/serotonin levels in the striatum or prefrontal cortex .
  • PET imaging : Use 11^{11}C-labeled analogs to visualize brain distribution and target engagement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.